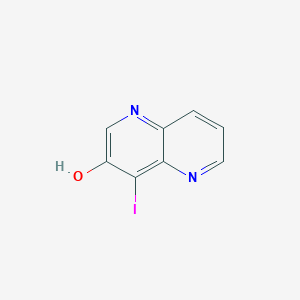

4-Iodo-1,5-naphthyridin-3-ol

Descripción

4-Iodo-1,5-naphthyridin-3-ol (CAS: 1246088-57-2) is a heterocyclic compound with the molecular formula C₈H₅IN₂O and a molecular weight of 272.04 g/mol . Its structure features a hydroxyl (-OH) group at position 3 and an iodine atom at position 4 on the 1,5-naphthyridine scaffold. This combination of functional groups confers unique physicochemical properties, including:

- Hydrogen bonding capacity via the hydroxyl group, enhancing solubility in polar solvents.

- Electrophilic reactivity due to the iodine substituent, enabling participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Potential biological activity in medicinal chemistry, as suggested by its structural similarity to pharmacologically active naphthyridine derivatives .

Propiedades

IUPAC Name |

4-iodo-1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXVGZRTWCKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678412 | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-57-2 | |

| Record name | 4-Iodo-1,5-naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,5-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 1,5-naphthyridin-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form a methylene group.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include substituted naphthyridines, carbonyl derivatives, and complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

JAK Kinase Inhibition

One of the primary applications of 4-Iodo-1,5-naphthyridin-3-ol is in the development of Janus kinase (JAK) inhibitors. JAK inhibitors have shown promise in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. The compound's structural features allow it to interact effectively with the JAK enzyme, potentially leading to reduced systemic effects compared to traditional therapies .

Neurodegenerative Disorders

Research indicates that derivatives of naphthyridine compounds, including this compound, exhibit activity against LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's Disease and other neurodegenerative disorders. Such compounds may offer new avenues for therapeutic intervention in these conditions .

Synthesis of 1,5-Naphthyridine Derivatives

This compound can serve as a precursor for synthesizing various 1,5-naphthyridine derivatives through cyclization reactions. These derivatives are synthesized using diverse methodologies, including microwave-assisted reactions and cross-coupling techniques like the Suzuki reaction .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted | Rapid synthesis under controlled conditions | Up to 85% |

| Cross-coupling (Suzuki) | Formation of C-C bonds using boronic acids | Varies based on substituents |

Development of Functional Materials

The versatility of this compound extends to the creation of functional materials for electronics and photonics. Its derivatives have been explored for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Anti-Ebola Pharmacophore Development

Recent studies have highlighted the potential of naphthyridine derivatives as anti-Ebola agents. Researchers synthesized novel compounds based on the 1,5-naphthyridine scaffold that demonstrated significant antiviral activity against the Ebola virus in vitro .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into optimizing its pharmacological properties. Modifications at various positions on the naphthyridine ring have led to improved potency against specific targets, showcasing the compound's adaptability for drug design .

Mecanismo De Acción

The mechanism of action of 4-Iodo-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

The following compounds share structural similarities with 4-Iodo-1,5-naphthyridin-3-ol but differ in substituents, electronic effects, and applications. Key comparisons are summarized in Table 1.

Table 1: Comparison of this compound with Analogous Naphthyridine Derivatives

Reactivity and Functional Group Influence

- Iodine vs. Nitro Groups :

- Hydroxyl vs. Amine Groups :

- The -OH group in this compound enables hydrogen bonding, improving solubility in aqueous media compared to the -NH₂ group in 4-Iodo-1,5-naphthyridin-3-amine, which may increase basicity and nucleophilic reactivity .

Actividad Biológica

4-Iodo-1,5-naphthyridin-3-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position of the naphthyridine ring. This combination enhances its reactivity and biological potential. The compound's molecular formula is CHINO, with a molecular weight of 247.05 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its structural features allow it to bind effectively to active sites, influencing enzymatic reactions .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

- Antiviral Properties : There is evidence suggesting that this compound may possess antiviral activity, although specific viral targets and mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of naphthyridine, including this compound, showed significant antimicrobial activity against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Cytotoxicity Assays : Research conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was tested against HeLa and HL-60 cells, showing IC50 values in the low micromolar range .

- In Vivo Studies : Preliminary animal studies indicated that treatment with this compound resulted in reduced tumor growth in xenograft models. This suggests potential for development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,5-Naphthyridin-3-ol | Lacks iodine; lower reactivity | Limited antimicrobial activity |

| 3-Iodo-1,5-naphthyridine | Lacks hydroxyl group; different properties | Moderate cytotoxicity |

| 6-Bromo-1,8-naphthyridin-2-ol | Different naphthyridine isomer | Notable cytotoxicity against cancer cells |

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-1,5-naphthyridin-3-ol, and how can purity be ensured?

- Methodology : Iodination of the parent 1,5-naphthyridin-3-ol scaffold can be achieved using NaI/I₂ under acidic conditions. For example, NaI₃·NaI solutions with sulfuric acid have been employed for regioselective iodination of aromatic systems, as seen in the synthesis of 5-Iodovanillin . Post-synthesis, purification via column chromatography or recrystallization (e.g., using methanol/chloroform mixtures) is critical to remove isomers or unreacted starting materials. Characterization by ¹H/¹³C NMR and HPLC (≥95% purity) is recommended to confirm regiochemistry and purity .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodology : ¹H NMR can confirm the presence of the hydroxyl proton (δ ~10–12 ppm) and iodine’s deshielding effect on adjacent protons. IR spectroscopy identifies the -OH stretch (~3200 cm⁻¹) and C-I vibrations (~500 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 287.0). For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Treat as a hazardous compound due to potential uncharacterized toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in amber vials under inert atmosphere. Toxicity data are limited, so follow protocols for iodinated aromatics, such as those outlined in safety data sheets for structurally related naphthyridines .

Q. What are the known reactive sites for further functionalization of this compound?

- Methodology : The iodine atom is primed for cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups. The hydroxyl group can undergo alkylation (e.g., Mannich reactions) or act as a hydrogen-bond donor in supramolecular chemistry. Prior protection of the -OH group (e.g., silylation) may be required for selective transformations .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of 1,5-naphthyridin-3-ol be addressed?

- Methodology : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., -OMe, -NH₂) or Lewis acids (e.g., BF₃·Et₂O) to steer iodination to the C4 position. Computational modeling (DFT) of electron density maps can predict reactive sites. Experimental validation via competitive reactions with deuterated analogs or kinetic studies is advised .

Q. How to resolve contradictions in reported yields for this compound synthesis?

- Methodology : Yield discrepancies often arise from impurities in starting materials, incomplete iodination, or side reactions (e.g., diiodination). Systematic optimization of reaction parameters (temperature, stoichiometry, solvent polarity) and real-time monitoring via TLC or in-situ IR is recommended. Compare yields under inert vs. aerobic conditions to rule out oxidation byproducts .

Q. What strategies mitigate byproduct formation in cross-coupling reactions involving this compound?

- Methodology : Use Pd catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems (XPhos, SPhos) to enhance catalytic efficiency. Pre-purify the iodinated substrate via column chromatography to remove trace metals or halide salts. For Suzuki couplings, employ excess boronic acid (1.2–1.5 eq) and degassed solvents to minimize homocoupling .

Q. How does the 1,5-naphthyridine core’s electronic environment influence iodine’s reactivity in cross-coupling?

- Methodology : The electron-deficient nature of the naphthyridine ring accelerates oxidative addition of Pd⁰ to the C-I bond. Substituent effects (e.g., electron-withdrawing -OH at C3) further modulate reactivity. Cyclic voltammetry can quantify the iodine’s electrophilicity, while Hammett plots correlate substituent effects with coupling rates .

Q. Can computational methods predict the stability of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate bond dissociation energies (C-I) and charge distribution. Molecular dynamics simulations assess solvation effects, while QSAR models predict degradation pathways (e.g., hydrolytic deiodination). Validate predictions with accelerated stability studies (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.